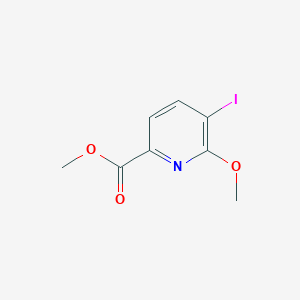

Methyl 5-iodo-6-methoxypicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-iodo-6-methoxypicolinate is an organic compound with the molecular formula C8H8INO3 It is a derivative of picolinic acid, featuring an iodine atom at the 5-position and a methoxy group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-6-methoxypicolinate typically involves the iodination of a methoxypicolinate precursor. One common method includes the reaction of 6-methoxypicolinic acid with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like acetic acid. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodo-6-methoxypicolinate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of 5-substituted-6-methoxypicolinates.

Oxidation: Formation of 5-iodo-6-methoxypicolinic acid.

Reduction: Formation of 5-iodo-6-methoxypicolinyl alcohol.

Scientific Research Applications

Methyl 5-iodo-6-methoxypicolinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-6-methoxypicolinate largely depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity, thereby modulating its biological effects .

Comparison with Similar Compounds

Methyl 6-iodo-5-methoxypicolinate: Similar structure but with different positions of iodine and methoxy groups.

Methyl 5-bromo-6-methoxypicolinate: Bromine instead of iodine at the 5-position.

Methyl 5-iodo-6-hydroxypicolinate: Hydroxy group instead of methoxy at the 6-position.

Uniqueness: Methyl 5-iodo-6-methoxypicolinate is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and biological activity compared to its analogs. The presence of iodine, a heavy halogen, can enhance its electron density and reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 5-iodo-6-methoxypicolinate (MIMP) is a synthetic compound derived from the picolinic acid family, which has garnered interest due to its potential biological activities. This article explores the biological activity of MIMP, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

MIMP is characterized by the presence of an iodine atom and a methoxy group on the picolinate structure. Its chemical formula is C₉H₈INO₃, and it exhibits unique reactivity due to the halogen substitution.

Pharmacological Activity

Research indicates that MIMP exhibits a range of biological activities, particularly in cancer therapy and neuropharmacology. Notable findings include:

- Antitumor Activity : MIMP has shown selective cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in human cancer cells, including breast and colon carcinoma cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

- Neuroprotective Effects : Preliminary studies suggest that MIMP may possess neuroprotective properties. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cultures, indicating potential for treating neurodegenerative diseases .

The biological activity of MIMP can be attributed to its interaction with cellular signaling pathways:

- Inhibition of Topoisomerase II : MIMP has been identified as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication. This inhibition disrupts DNA repair mechanisms in cancer cells, enhancing their susceptibility to chemotherapeutic agents .

- Modulation of Apoptotic Pathways : Studies indicate that MIMP activates both intrinsic and extrinsic apoptotic pathways. It increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, thereby tipping the balance towards cell death .

Case Studies

Several case studies have highlighted the efficacy of MIMP in preclinical models:

- Breast Cancer Model : In a study involving xenograft models of breast cancer, administration of MIMP significantly reduced tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues .

- Neuroprotection in Mouse Models : In murine models of Alzheimer’s disease, MIMP treatment resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention .

Data Summary

The following table summarizes key findings related to the biological activity of MIMP:

Properties

Molecular Formula |

C8H8INO3 |

|---|---|

Molecular Weight |

293.06 g/mol |

IUPAC Name |

methyl 5-iodo-6-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C8H8INO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3 |

InChI Key |

HQAGYKVFIHXZIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)OC)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.